molecular formula C9H20ClNO4 B2552670 3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride CAS No. 2580251-16-5

3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride

Cat. No.: B2552670
CAS No.: 2580251-16-5
M. Wt: 241.71
InChI Key: SUCSHXYBCRDHME-UHFFFAOYSA-N
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Description

3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride is a chemical compound with the molecular formula C9H19NO4.ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1,3-dimethoxy-2-methylpropan-2-ylamine with propanoic acid under controlled conditions. The reaction typically involves the use of a strong acid catalyst and heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure the purity and yield of the product. The process may involve multiple purification steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including metabolic disorders and neurological conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-[(1,3-Dimethoxypropyl)amino]propanoic acid

  • 3-[(2,2-Dimethoxyethyl)amino]propanoic acid

  • 3-[(1,3-Dimethoxy-2-ethylpropan-2-yl)amino]propanoic acid

Uniqueness: 3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride is unique due to its specific structural features, such as the presence of the dimethoxy group and the methyl group on the propan-2-yl moiety. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[(1,3-dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4.ClH/c1-9(6-13-2,7-14-3)10-5-4-8(11)12;/h10H,4-7H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCSHXYBCRDHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(COC)NCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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